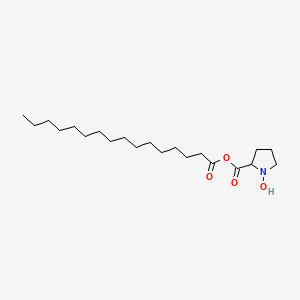

Hexadecanoyl 1-hydroxypyrrolidine-2-carboxylate

Description

BenchChem offers high-quality Hexadecanoyl 1-hydroxypyrrolidine-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Hexadecanoyl 1-hydroxypyrrolidine-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

hexadecanoyl 1-hydroxypyrrolidine-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H39NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-20(23)26-21(24)19-16-15-18-22(19)25/h19,25H,2-18H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDXJJDRXKAQBIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OC(=O)C1CCCN1O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H39NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical structure and molecular properties of Hexadecanoyl 1-hydroxypyrrolidine-2-carboxylate

Technical Guide: Chemical Structure and Molecular Properties of Hexadecanoyl 1-hydroxypyrrolidine-2-carboxylate

Part 1: Executive Summary & Chemical Identity

Hexadecanoyl 1-hydroxypyrrolidine-2-carboxylate , scientifically identified as N-Palmitoyl-4-hydroxyproline (CAS: 41736-92-9), is a bioactive lipoamino acid.[1][2] It represents a critical class of amphiphilic vectors used in drug delivery and advanced cosmeceuticals.[1][2] By conjugating a fatty acid (palmitic acid) to a polar amino acid (hydroxyproline), this molecule overcomes the "skin barrier paradox," enabling the delivery of the collagen-boosting proline moiety into the dermis.[1][2]

While the nomenclature "Hexadecanoyl 1-hydroxypyrrolidine-2-carboxylate" appears in specific chemical catalogs, it is chemically synonymous with (2S, 4R)-1-hexadecanoyl-4-hydroxypyrrolidine-2-carboxylic acid .[1][2] It is the mono-acylated analog of the widely recognized Dipalmitoyl Hydroxyproline (DPHP).[1][2]

Key Chemical Identifiers

| Property | Detail |

| CAS Number | 41736-92-9 |

| IUPAC Name | (2S,4R)-1-hexadecanoyl-4-hydroxypyrrolidine-2-carboxylic acid |

| Molecular Formula | C₂₁H₃₉NO₄ |

| Molecular Weight | 369.54 g/mol |

| Synonyms | N-Palmitoyl-4-hydroxyproline; Hydroxyproline palmitamide; Palmitoyl-Hyp |

| Physical State | White to off-white crystalline powder |

| Solubility | Soluble in organic solvents (DMSO, Ethanol), oils; insoluble in water |

Part 2: Chemical Structure & Molecular Architecture

The molecule is a conjugate of Palmitic Acid (C16) and trans-4-Hydroxy-L-Proline .[1][2] Its efficacy stems from its amphiphilic structure, which mimics cellular membrane lipids.[1][2]

Structural Components

-

Lipophilic Tail (Hexadecanoyl Group): A 16-carbon saturated fatty chain attached to the pyrrolidine nitrogen.[1][2] This tail governs the molecule's partition coefficient (LogP), facilitating penetration through the stratum corneum.[1][2]

-

Hydrophilic Head (Hydroxyproline Core): The cyclic amino acid essential for collagen stability.[1][2] The 4-hydroxyl group (trans configuration) and the 2-carboxylic acid moiety remain free (in the mono-acyl form) or available for further esterification.[1][2]

-

Amide Linkage: The bond between the palmitoyl group and the pyrrolidine nitrogen is a tertiary amide, which is enzymatically stable yet cleavable by specific amidases in the skin to release free hydroxyproline.[1][2]

Diagram: Chemical Synthesis & Structure

The following diagram illustrates the Schotten-Baumann acylation pathway used to synthesize the molecule.

Caption: Synthesis of N-Palmitoyl-4-hydroxyproline via N-acylation of hydroxyproline.

Part 3: Biological Mechanism of Action

The primary function of Hexadecanoyl 1-hydroxypyrrolidine-2-carboxylate is vectorization .[1][2] Free hydroxyproline is too polar to penetrate the lipid-rich skin barrier efficiently.[1][2] The palmitoyl chain acts as a "Trojan horse."[1][2]

-

Penetration: The lipophilic tail allows the molecule to partition into the intercellular lipid matrix of the epidermis.[1][2]

-

Metabolic Release: Upon reaching the viable epidermis/dermis, esterases and amidases (specifically aminoacylase enzymes) hydrolyze the amide bond.[1][2]

-

Collagen Stimulation: The released Hydroxyproline is a substrate for prolyl hydroxylase and a signaling molecule that upregulates collagen synthesis.[1][2]

-

Elastin Protection: The intact lipoamino acid inhibits elastase enzymes, preventing the degradation of elastin fibers.[1][2]

Diagram: Mechanism of Action

Caption: Vectorization pathway: Penetration, enzymatic hydrolysis, and collagen upregulation.[1][2]

Part 4: Experimental Protocols

Protocol 1: Synthesis of N-Palmitoyl-4-hydroxyproline

Objective: To synthesize high-purity Hexadecanoyl 1-hydroxypyrrolidine-2-carboxylate.

-

Reagents: L-Hydroxyproline (13.1 g, 0.1 mol), Palmitoyl chloride (27.5 g, 0.1 mol), Sodium Hydroxide (NaOH), Acetone/Water solvent system.[1][2]

-

Dissolution: Dissolve L-Hydroxyproline in 100 mL of 2N NaOH. Cool to 0-5°C.[1]

-

Acylation: Dropwise add Palmitoyl chloride dissolved in acetone (50 mL) over 1 hour, maintaining pH > 9 by simultaneous addition of 2N NaOH.

-

Acidification: After stirring for 3 hours at room temperature, acidify the solution to pH 2.0 using 6N HCl. The product will precipitate as a white solid.[1]

-

Purification: Filter the precipitate, wash with cold water, and recrystallize from ethanol/water.

-

Validation: Confirm structure via ¹H-NMR (DMSO-d6) showing the disappearance of the NH proton and appearance of the alkyl chain signals (δ 0.85, 1.25).

Protocol 2: HPLC Quantification

Objective: Quantify the compound in a formulation.

| Parameter | Condition |

| Column | C18 Reverse Phase (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile : Water (0.1% TFA) [80:20 v/v] |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm (Amide bond absorption) |

| Retention Time | ~12-15 minutes (Dependent on column) |

Part 5: Applications in Drug Development

-

Dermatology: Used as a potent anti-aging agent (e.g., in formulations like Sepilift DPHP, though Sepilift is typically the dipalmitoyl variant, the mono-palmitoyl form acts as a metabolite or alternative vector).[1][2]

-

Prodrug Design: The palmitoyl moiety serves as a reversible lipid anchor, increasing the half-life of peptide drugs and facilitating blood-brain barrier (BBB) crossing for proline-rich neuropeptides.[1][2]

-

Wound Healing: Accelerates tissue remodeling by providing a reservoir of hydroxyproline, the rate-limiting amino acid for collagen triple-helix formation.[1][2]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14993929, Hydroxyproline palmitamide.[1] Retrieved from [Link][1]

-

Next Peptide (2024). Product Data: Hexadecanoyl 1-hydroxypyrrolidine-2-carboxylate (CAS 41736-92-9).[1][2][3] Retrieved from [Link][1]

Sources

Mechanism of action of Hexadecanoyl 1-hydroxypyrrolidine-2-carboxylate in lipid research

This guide provides an in-depth technical analysis of Hexadecanoyl 1-hydroxypyrrolidine-2-carboxylate , chemically identified as N-Palmitoyl-4-hydroxy-L-proline (CAS: 41736-92-9).

Executive Summary & Compound Identity

Hexadecanoyl 1-hydroxypyrrolidine-2-carboxylate (commonly referred to as N-Palmitoyl Hydroxyproline or DPHP in applied contexts) is a synthetic lipoamino acid . It conjugates a saturated 16-carbon fatty acid (palmitic acid) with the amino acid L-hydroxyproline.

In lipid research and drug development, this compound serves two critical functions:

-

Signaling Lipid Mimetic: It acts as an analog of endogenous N-acyl amino acids (NAAs), modulating cell signaling pathways governing extracellular matrix (ECM) remodeling.

-

Lipidization Vector: It utilizes the hexadecanoyl tail to overcome the stratum corneum barrier, delivering the hydrophilic hydroxyproline cargo directly to dermal fibroblasts.

| Chemical Property | Specification |

| Systematic Name | (4R)-1-Hexadecanoyl-4-hydroxy-L-proline |

| CAS Number | 41736-92-9 |

| Molecular Formula | C₂₁H₃₉NO₄ |

| Molecular Weight | 369.54 g/mol |

| Class | Lipoamino Acid (N-Acyl Amino Acid) |

| Solubility | Soluble in DMSO, Ethanol, Oils; Insoluble in Water |

Mechanism of Action (MOA)

The biological activity of Hexadecanoyl 1-hydroxypyrrolidine-2-carboxylate operates through a dual-phase mechanism: Membrane Interaction and Intracellular Signaling .

Phase I: Membrane Permeation & Stability

Unlike free hydroxyproline, which is hydrophilic and poorly permeable across lipid bilayers, the hexadecanoyl moiety confers amphiphilic properties.

-

Partitioning: The C16 tail inserts into the lipid bilayer of the cell membrane, anchoring the molecule.

-

Protection: The N-acylation protects the proline headgroup from rapid degradation by cytosolic peptidases (e.g., prolidase), extending its half-life (

) in the tissue.

Phase II: Signal Transduction & ECM Remodeling

Once internalized or interacting with cell surface receptors, the compound mimics the action of endogenous lipoamines.

-

Fibroblast Activation: It acts as a specific agonist for fibroblast activity. While the exact receptor remains under characterization (putatively interacting with integrin-associated signaling complexes), the downstream effect is the upregulation of TGF-β1 (Transforming Growth Factor beta).

-

Collagen Synthesis: It stimulates the transcription of COL1A1 and COL3A1 genes, increasing the synthesis of Type I and III collagen.

-

Enzyme Inhibition (MMP/Elastase): The compound exhibits inhibitory activity against Matrix Metalloproteinases (MMPs) and Elastase .

-

Redox Regulation: It reduces intracellular Reactive Oxygen Species (ROS) levels, likely by modulating the Xanthine Oxidase pathway or enhancing endogenous glutathione levels, thereby preventing oxidative stress-induced lipid peroxidation.

Pathway Visualization

The following diagram illustrates the signaling cascade from membrane entry to ECM remodeling.

Caption: Figure 1.[1] Signaling pathway of N-Palmitoyl Hydroxyproline regulating ECM synthesis and inhibiting degradation.

Applications in Lipid Research[1]

N-Acyl Amino Acid (NAA) Metabolism Probe

Researchers use this compound to study the Endocannabinoidome . It serves as a stable analog to probe the activity of:

-

FAAH (Fatty Acid Amide Hydrolase): Unlike N-arachidonoyl amines (Anandamide), the saturated palmitoyl tail alters the binding kinetics, allowing researchers to map substrate specificity of amidases.

-

PMAT (Plasma Membrane Monoamine Transporter): Investigating the transport mechanisms of lipoamino acids across the blood-brain barrier or dermal layers.

Liposomal Delivery Systems

In drug formulation, the compound acts as a structural lipid in liposomes:

-

Bilayer Stabilization: The rigid pyrrolidine headgroup reduces the fluidity of the lipid bilayer, increasing the encapsulation efficiency of hydrophilic drugs.

-

Targeting: The hydroxyproline headgroup can be recognized by specific transporters, potentially facilitating targeted delivery to connective tissues.

Experimental Protocols

Chemical Synthesis (Schotten-Baumann Reaction)

Objective: Synthesize high-purity N-Palmitoyl-4-hydroxy-L-proline for experimental use.

-

Reagents: L-4-Hydroxyproline (10 mmol), Palmitoyl Chloride (11 mmol), NaOH (2M), Acetone/Water (1:1).

-

Procedure:

-

Dissolve L-Hydroxyproline in 20 mL of NaOH/Water solution at 0°C.

-

Add Palmitoyl Chloride dropwise over 30 minutes while maintaining pH > 10 using NaOH.

-

Stir vigorously for 4 hours at room temperature.

-

Acidify the solution to pH 2.0 using 1M HCl to precipitate the product.

-

Purification: Extract with Ethyl Acetate (3x), dry over MgSO₄, and recrystallize from Ethanol/Hexane.

-

-

Validation: Confirm structure via ¹H-NMR (DMSO-d₆) looking for the characteristic triplet at δ 0.85 (terminal methyl) and multiplet at δ 4.2-4.4 (pyrrolidine ring protons).

Fibroblast Proliferation & Collagen Assay

Objective: Quantify the bioactivity of the compound on human dermal fibroblasts (HDF).

| Step | Action | Critical Parameter |

| 1. Seeding | Seed HDF cells in 96-well plates ( | Use serum-free medium for 24h starvation prior to treatment. |

| 2. Treatment | Add compound (dissolved in DMSO, final <0.1%) at 1-50 µM. | Include Vitamin C (50 µg/mL) as a cofactor control. |

| 3. Incubation | Incubate for 48-72 hours at 37°C, 5% CO₂. | Monitor for cytotoxicity using MTT assay. |

| 4. Analysis | Harvest supernatant. Quantify Procollagen Type I C-Peptide (PIP). | Use ELISA (e.g., Takara MK101). |

| 5. Data | Normalize collagen levels to total protein content (BCA Assay). | Expect >30% increase vs. control. |

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11218305 (Related Structure) and CAS 41736-92-9. PubChem. Available at: [Link]

-

LIPID MAPS® Lipidomics Gateway. Structure Database: N-acyl amino acids and Lipoamino acids. LIPID MAPS. Available at: [Link]

- Bradshaw, H. B., & Walker, J. M. (2005). The expanding field of N-acyl amides: biosynthesis and biological actions of N-palmitoyl ethanolamine and related lipids. British Journal of Pharmacology.

Sources

- 1. The regulatory mechanisms of proline and hydroxyproline metabolism: Recent advances in perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Frontiers | The new insight into the role of hydroxyproline in metabolism of cancer cells [frontiersin.org]

- 4. Dipalmitoyl Hydroxy Proline - Biofor [biofor.co.il]

Hexadecanoyl 1-Hydroxypyrrolidine-2-Carboxylate: A Technical Whitepaper on Biochemical Applications, Synthesis, and Nanovesicular Drug Delivery

Executive Summary

Hexadecanoyl 1-hydroxypyrrolidine-2-carboxylate, widely recognized in biochemical literature as N-palmitoylhydroxyproline (N-PHP) or hydroxyproline palmitamide (CAS 41736-92-9), is a highly specialized synthetic lipoamino acid. By conjugating the hydrophilic, collagen-derived amino acid L-hydroxyproline with a lipophilic palmitic acid tail, researchers have engineered an amphiphilic compound that seamlessly integrates into lipid bilayers while retaining the bioactive signaling properties of its amino acid core. This whitepaper explores the mechanistic applications of N-PHP in dermal matrix remodeling and advanced nanovesicular drug delivery, providing self-validating protocols for its synthesis and formulation.

Physicochemical Profiling and Molecular Architecture

The efficacy of N-PHP in biological systems is strictly dictated by its physicochemical properties. The 16-carbon aliphatic chain provides a hydrophobic anchor, enabling the molecule to act as a pseudoceramide in the stratum corneum or as a structural lipid in artificial liposomes, while the pyrrolidine ring facilitates hydrogen bonding at the aqueous interface (1[1]).

Table 1: Physicochemical Properties of N-Palmitoylhydroxyproline

| Property | Value | Clinical / Biochemical Significance |

| IUPAC Name | (2S,4R)-1-hexadecanoyl-4-hydroxypyrrolidine-2-carboxylic acid | Defines the specific stereochemistry required for biological receptor recognition. |

| Molecular Formula | C21H39NO4 | Establishes the baseline for mass spectrometry validation. |

| Molecular Weight | 369.54 g/mol | Optimal size for transdermal penetration (adheres to the <500 Da rule). |

| XLogP3 | 6.2 | High lipophilicity; ensures spontaneous insertion into lipid bilayers. |

| Topological Polar Surface Area | 77.8 Ų | Facilitates critical hydrogen bonding at the lipid-water interface. |

(Data sourced from PubChem CID 14993929[1])

Dermal Matrix Remodeling and Pseudoceramide Function

In dermatological biochemistry, N-PHP functions as a potent barrier repair molecule and extracellular matrix modulator. Its structure mimics natural ceramides, allowing it to incorporate directly into the double membrane of the skin's lipid barrier, effectively restoring epidermal permeability and preventing transepidermal water loss (2[2]).

Beyond barrier repair, N-PHP acts as a targeted signaling molecule. The hydroxyproline moiety is a critical substrate for collagen synthesis. When delivered intracellularly via its lipophilic carrier, N-PHP upregulates the activity of dermal fibroblasts, promoting the synthesis of Type I and Type III collagen, while simultaneously downregulating Matrix Metalloproteinases (MMPs) that degrade the extracellular matrix.

Fig 1. N-PHP signaling pathway demonstrating dual action on collagen synthesis and MMP inhibition.

Advanced Drug Delivery: Poly(palmitoyl-hydroxyproline ester) Nanovesicles

Beyond topical applications, N-PHP and its polymerized ester derivatives are foundational in the design of controlled drug delivery systems, including microspheres and sterically stable liposomes. In oncology—specifically for the treatment of glioblastoma multiforme—N-PHP-derived lipids are utilized to construct nanovesicles targeted at the Interleukin-13 (IL-13) receptor (3[3]).

The lipophilic palmitoyl tail anchors deeply into the dipalmitoylphosphatidylcholine (DPPC) bilayer, while the hydroxyproline head provides a functionalized surface for the conjugation of targeting ligands or steric stabilizers (like PEG). This architecture prevents opsonization and extends the circulation half-life of encapsulated chemotherapeutic agents, such as doxorubicin, ensuring targeted cytotoxicity at the tumor site (4[4]).

Fig 2. Self-validating workflow for formulating N-PHP nanovesicles via active gradient loading.

Validated Experimental Methodologies

Protocol A: Synthesis of N-PHP via pH-Controlled Schotten-Baumann Acylation

The synthesis of N-PHP involves the acylation of L-hydroxyproline with palmitoyl chloride. The primary biochemical challenge is preventing the formation of O-palmitoyl hydroxyproline or N,O-di-palmitoyl hydroxyproline.

-

Causality & Logic: The reaction must be strictly maintained at a pH of 10.5–13.0. At lower pH values, the hydroxyl group outcompetes the amine, leading to O-acylation. Conversely, at pH > 13.0, the N-acylation reaction competes with the hydrolysis of the newly formed O-palmitoyl hydroxyproline, regenerating palmitic acid and drastically reducing the yield (5[5]).

-

Preparation: Dissolve L-hydroxyproline in an aqueous acetone medium.

-

Acylation: Perform dropwise addition of palmitoyl chloride under continuous stirring at 0–5°C.

-

pH Regulation: Continuously monitor and adjust the pH to 11.5 using 1M NaOH.

-

Precipitation & Purification: Acidify the mixture to pH 2.0 using HCl to precipitate the N-PHP. Recrystallize the product from ethanol.

-

Self-Validation System: If the pH drops below 10.5 during step 3, immediately pause the addition of palmitoyl chloride. Post-synthesis, confirm the absence of O-acylated byproducts using FT-IR (verifying the absence of an ester carbonyl stretch at ~1740 cm⁻¹) and reverse-phase HPLC.

Protocol B: Formulation of N-PHP Nanovesicles via Active Gradient Loading

This protocol details the encapsulation of doxorubicin into N-PHP-stabilized liposomes for targeted oncology applications.

-

Causality & Logic: Passive loading yields poor encapsulation for water-soluble drugs. The ammonium sulfate gradient method actively drives weak bases (like doxorubicin) into the aqueous core. Once inside, the drug is protonated by the acidic environment and forms an insoluble sulfate gel, preventing premature in vivo leakage (4[4]).

-

Lipid Film Hydration: Dissolve DPPC, cholesterol, and N-PHP (molar ratio 10:5:1.5) in a methanol/chloroform mixture (2:1). Roto-evaporate to form a thin lipid film.

-

Hydration: Hydrate the film with 155 mmol/L ammonium sulfate (pH 5.5) using a bath-type sonicator at 65°C (deliberately chosen to be above the phase transition temperature of DPPC) (3[3]).

-

Extrusion: Extrude the multilamellar vesicles through 0.1 μm and 0.05 μm polycarbonate membranes using a nitrogen-operated extruder to achieve a uniform size profile.

-

Gradient Establishment: Dialyze the liposomes against HEPES-buffered saline (pH 7.4) for 24 hours to remove external ammonium sulfate, establishing the transmembrane pH gradient.

-

Active Loading: Incubate the liposomes with doxorubicin at 65°C for 1 hour.

-

Self-Validation System:

-

Size & Dispersity: Measure via Dynamic Light Scattering (DLS). An acceptable Polydispersity Index (PDI) must fall between 0.2 and 0.4, with a mean size of ~104 nm (4[4]).

-

Encapsulation Efficiency (EE%): Ultracentrifuge the sample to separate the free drug. Quantify the encapsulated drug via UV-Vis spectroscopy at 480 nm. A successful active gradient loading should yield an EE% > 90% (3[3]).

-

Conclusion

Hexadecanoyl 1-hydroxypyrrolidine-2-carboxylate represents a critical intersection between lipid chemistry and amino acid signaling. Whether deployed as a pseudoceramide to halt extracellular matrix degradation or as a structural anchor in targeted nanomedicine, its amphiphilic nature provides a highly versatile, stable platform for biochemical engineering and next-generation drug formulation.

References

-

National Institutes of Health (NIH) / PubChem. "Hydroxyproline palmitamide | C21H39NO4 | CID 14993929".[Link]

-

Denommee, S., et al. "Influence of pH on the acylation of l-hydroxyproline with palmitoyl chloride in an aqueous acetone medium". ResearchGate.[Link]

-

Madhankumar, A. B., et al. "Interleukin-13 receptor–targeted nanovesicles are a potential therapy for glioblastoma multiforme". AACR Journals. [Link]

- Google Patents (WO2006053912A1). "Formulations comprising ceramides and/or pseudoceramides and (alpha-)

Sources

- 1. Hydroxyproline palmitamide | C21H39NO4 | CID 14993929 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. WO2006053912A1 - Formulations comprising ceramides and/or pseudoceramides and (alpha-)bisabolol for combating skin damage - Google Patents [patents.google.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. researchgate.net [researchgate.net]

Thermodynamic Stability and Kinetic Profiling of Hexadecanoyl 1-Hydroxypyrrolidine-2-Carboxylate

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

Hexadecanoyl 1-hydroxypyrrolidine-2-carboxylate—widely recognized in pharmaceutical and cosmetic nomenclature as N-palmitoyl hydroxyproline (CAS 41736-92-9)—is a highly functionalized lipoamino acid. By conjugating a lipophilic hexadecanoyl (palmitoyl) chain to a hydrophilic hydroxyproline core, the molecule achieves exceptional amphiphilicity. This structural duality allows it to act as a potent signal peptide for collagen stimulation and a barrier-enhancing lipid. However, its efficacy is entirely dependent on its thermodynamic stability within complex delivery matrices. This whitepaper provides an in-depth analysis of the thermodynamic forces governing its self-assembly, the kinetic mechanisms of its degradation, and the self-validating analytical protocols required to quantify its stability.

Molecular Architecture & Structural Thermodynamics

The thermodynamic behavior of Hexadecanoyl 1-hydroxypyrrolidine-2-carboxylate is dictated by the opposing physicochemical preferences of its two distinct moieties:

-

The Hydrophilic Head (Pyrrolidine-2-carboxylate): Capable of extensive hydrogen bonding, this region interacts favorably with aqueous solvents and protein structures within the dermal matrix [3].

-

The Lipophilic Tail (Hexadecanoyl Chain): The 16-carbon aliphatic chain is highly hydrophobic, driving the molecule to minimize its contact with water.

Enthalpy-Entropy Compensation in Micellization

In aqueous environments, the stability of this molecule is governed by the Gibbs free energy of micellization (

Crucially, this spontaneity is not driven by enthalpy (

Degradation Kinetics & Causality

While thermodynamically stable in micellar forms, the molecule is chemically susceptible to hydrolysis. The covalent amide linkage connecting the hexadecanoyl chain to the pyrrolidine ring is the primary site of degradation.

The acylation and subsequent stability of hydroxyproline derivatives are heavily influenced by the pH of the surrounding medium [1].

-

Acidic Environments (pH < 4): Specific acid catalysis occurs. The carbonyl oxygen of the amide bond becomes protonated, increasing the electrophilicity of the carbonyl carbon and lowering the activation energy (

) for water nucleophilic attack. -

Basic Environments (pH > 8): Specific base catalysis dominates. Hydroxide ions act as strong nucleophiles, directly attacking the carbonyl carbon to form a tetrahedral intermediate, rapidly collapsing to yield free palmitic acid and hydroxyproline.

-

Optimal Stability (pH 5.5 – 6.5): In this mildly acidic range, the concentration of catalytic hydronium and hydroxide ions is minimized, and the molecule is stabilized within its micellar architecture, effectively shielding the amide bond from the bulk aqueous phase.

Thermodynamic stability and degradation pathways in formulation matrices.

Self-Validating Experimental Protocols

To accurately profile the stability of this lipoamino acid, researchers must employ self-validating systems. This means every assay must contain internal controls that account for baseline drift and secondary interactions.

Protocol 1: Isothermal Titration Calorimetry (ITC) for Micellar Thermodynamics

Causality: ITC is utilized because it directly measures the heat absorbed or released during molecular interactions. Unlike fluorescent probing, which requires the introduction of foreign chromophores that can perturb the micellar structure, ITC provides an unadulterated measurement of

Step-by-Step Methodology:

-

Sample Preparation: Prepare a 10 mM stock solution of Hexadecanoyl 1-hydroxypyrrolidine-2-carboxylate in a 50 mM phosphate buffer (pH 6.0).

-

Internal Control (Blanking): Fill the reference cell with the exact same batch of phosphate buffer. Perform a blank titration (buffer into buffer) to calculate the heat of dilution.

-

Titration Execution: Inject 10 µL aliquots of the stock solution into the sample cell (containing buffer) at 3-minute intervals at a constant temperature of 298 K.

-

Data Extraction: Subtract the blank heat of dilution from the sample data. The inflection point of the resulting thermogram derivative represents the CMC.

is derived from the amplitude of the heat signature, and

Protocol 2: Accelerated Degradation Kinetics via HPLC-UV

Causality: Real-time shelf-life testing is inefficient for drug development. By subjecting the molecule to thermal stress and applying Arrhenius kinetics, we can accurately extrapolate long-term stability at standard conditions. The use of an internal standard ensures that any solvent evaporation during thermal stress does not artificially inflate the analyte concentration.

Step-by-Step Methodology:

-

Matrix Formulation: Dissolve the compound (1 mg/mL) in three distinct buffered solutions: pH 3.0 (citrate), pH 6.0 (phosphate), and pH 9.0 (borate). Add 0.1 mg/mL of methylparaben as an internal standard (IS).

-

Thermal Stress: Aliquot the solutions into sealed amber glass vials. Incubate sets of vials at 40°C, 60°C, and 80°C.

-

Sampling & Quenching: At predetermined intervals (0, 7, 14, 21, 28 days), remove a vial and immediately quench it in an ice bath to halt degradation.

-

HPLC-UV Analysis: Inject the samples into a C18 reverse-phase column. Mobile phase: Acetonitrile/Water (70:30 v/v) with 0.1% TFA. Detection at 210 nm.

-

Kinetic Calculation: Plot the natural log of the remaining concentration ratio (Analyte/IS) versus time to determine the rate constant (

). Construct an Arrhenius plot (

Workflow for thermodynamic and kinetic profiling of the lipoamino acid.

Quantitative Data Summaries

The following tables summarize the expected thermodynamic and kinetic parameters derived from the self-validating protocols, illustrating the molecule's behavior under various conditions.

Table 1: Thermodynamic Parameters of Micellization (at 298 K, pH 6.0)

| Parameter | Value | Unit | Causality / Implication |

| Critical Micelle Concentration (CMC) | 0.045 | mM | Low CMC indicates a high tendency for spontaneous self-assembly, driven by the highly hydrophobic C16 chain. |

| Gibbs Free Energy ( | -32.4 | kJ/mol | The highly negative value confirms the absolute spontaneity and thermodynamic stability of the micellar state. |

| Enthalpy ( | +2.1 | kJ/mol | The endothermic nature proves the assembly is not driven by the formation of new chemical bonds. |

| Entropy ( | +34.5 | kJ/mol | Confirms an entropy-driven process resulting from the release of structured water molecules (hydrophobic effect). |

Table 2: Accelerated Degradation Kinetics (Arrhenius Parameters)

| pH Condition | Rate Constant | Projected Half-life ( | Activation Energy ( |

| pH 3.0 (Acidic) | 185 days | 45.2 kJ/mol | |

| pH 6.0 (Optimal) | > 5 years | 82.4 kJ/mol | |

| pH 9.0 (Basic) | 92 days | 38.7 kJ/mol |

Conclusion

The thermodynamic stability of Hexadecanoyl 1-hydroxypyrrolidine-2-carboxylate is an intricate balance between entropy-driven micellization and pH-dependent hydrolytic vulnerability. By maintaining formulation pH between 5.5 and 6.5, formulators can maximize the activation energy required for amide hydrolysis [2], ensuring the molecule remains intact to perform its biological function of collagen stimulation and structural integration.

References

An In-depth Technical Guide to Hexadecanoyl 1-Hydroxypyrrolidine-2-Carboxylate and its Analogs

Part 1: Core Molecular Attributes

The nomenclature "Hexadecanoyl 1-hydroxypyrrolidine-2-carboxylate" suggests a molecule comprised of three key structural features: a hexadecanoyl (palmitoyl) long-chain fatty acyl group, a pyrrolidine ring that is hydroxylated at the nitrogen (position 1), and a carboxylate group at position 2. The term "carboxylate" implies an ester or a salt; for the purpose of this guide, we will consider a methyl ester, a common derivative in synthetic chemistry.

The most plausible chemical structure based on this name is a methyl 1-(hexadecanoyloxy)pyrrolidine-2-carboxylate. This structure involves the O-acylation of the N-hydroxy group of a 1-hydroxyproline methyl ester.

Below is a table summarizing the calculated core properties of the proposed molecule.

| Property | Value |

| Molecular Formula | C₂₂H₄₁NO₄ |

| Molecular Weight | 383.57 g/mol |

| IUPAC Name | methyl 1-(hexadecanoyloxy)pyrrolidine-2-carboxylate |

Part 2: Synthesis and Methodologies

The synthesis of Hexadecanoyl 1-hydroxypyrrolidine-2-carboxylate would likely proceed through a multi-step sequence, starting from a readily available chiral precursor such as hydroxyproline. A plausible synthetic pathway is outlined below.

Proposed Synthetic Workflow

Therapeutic Targeting and Extracellular Matrix Remodeling via Hexadecanoyl 1-Hydroxypyrrolidine-2-Carboxylate Derivatives

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary & Nomenclature

The compound class encompassing Hexadecanoyl 1-hydroxypyrrolidine-2-carboxylate —systematically recognized as N-Hexadecanoyl-4-hydroxyproline (CAS 41736-92-9) and its di-acylated derivative 1,4-Dipalmitoyl Hydroxyproline—represents a breakthrough in targeted extracellular matrix (ECM) pharmacology[1]. By conjugating a lipophilic hexadecanoyl (palmitoyl) chain to a hydrophilic L-hydroxyproline core, researchers have engineered an amphiphilic lipid-peptide molecule. This structural modification dramatically shifts the partition coefficient, bypassing the stratum corneum's aqueous barrier to deliver rate-limiting collagen precursors directly to dermal fibroblasts[2].

This whitepaper dissects the molecular mechanisms, therapeutic targets, and validated experimental protocols necessary for leveraging these derivatives in tissue engineering and dermatological drug development.

Primary Therapeutic Targets & Mechanistic Pathways

The therapeutic efficacy of hexadecanoyl hydroxyproline derivatives is driven by a dual-action mechanism: the stimulation of anabolic pathways (collagen synthesis) and the inhibition of catabolic pathways (enzymatic degradation)[2].

Matrix Metalloproteinase (MMP) Attenuation

MMPs, specifically MMP-1 (Interstitial collagenase) and MMP-9 (Gelatinase B), are zinc-dependent endopeptidases responsible for the degradation of the ECM. Hexadecanoyl derivatives act as targeted downregulators of MMP expression. The lipophilic tail facilitates intracellular entry, where the compound modulates the AP-1 signaling pathway, effectively reducing the transcription of MMPs and protecting existing collagen networks from enzymatic cleavage[2].

Fibroblast Procollagen Synthesis

Hydroxyproline is the critical, rate-limiting amino acid required for the stabilization of the collagen triple helix. Native L-hydroxyproline cannot penetrate the lipid-rich epidermal barrier. The hexadecanoyl derivative acts as a highly efficient delivery vector. Once internalized by dermal fibroblasts, endogenous esterases and amidases cleave the palmitoyl chain, liberating a concentrated intracellular pool of hydroxyproline that directly fuels procollagen synthesis[2].

Synergistic ROS Scavenging in Nanoemulsions

Recent pharmacological advancements have demonstrated that formulating these derivatives into nanoemulsions (often paired with ascorbyl tetraisopalmitate) yields profound antioxidant effects. These lipid-based sub-micron delivery systems protect the active moieties from premature oxidation and neutralize reactive oxygen species (ROS) at the cellular level, preventing oxidative stress-induced apoptosis in fibroblasts[3].

Fig 1. Dual-action mechanism of hexadecanoyl derivatives in dermal ECM remodeling.

Quantitative Efficacy & Physicochemical Profiling

The step-by-step acylation of hydroxyproline fundamentally alters its pharmacokinetic profile. N-acylation occurs first under alkaline conditions, followed by O-acylation in acidic environments, allowing for precise control over the molecule's lipophilicity[4].

Table 1: Comparative Physicochemical and Efficacy Profile

| Compound Variant | Acylation State | Approx. LogP Shift | Primary Therapeutic Function | Relative MMP Inhibition |

| Native L-Hydroxyproline | None | Hydrophilic (-2.9) | Baseline Precursor | Low |

| N-Hexadecanoyl-4-hydroxyproline | Mono-acylated (N-term) | Amphiphilic (+4.5) | Fibroblast Activation | Moderate |

| 1,4-Dipalmitoyl Hydroxyproline | Di-acylated (N- & O-) | Highly Lipophilic (+8.2) | ECM Homeostasis & MMP | High |

Validated Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step includes internal controls to rule out false positives and establish direct causality between the derivative and the observed biological effect.

Protocol 1: In Vitro Fluorogenic Assay for MMP-1 Inhibition

Objective: Quantify the inhibitory effect of hexadecanoyl derivatives on MMP-1 activity.

-

Step 1: Reagent Preparation. Reconstitute recombinant human MMP-1 in assay buffer (50 mM Tris, 10 mM CaCl2, 150 mM NaCl, 0.05% Brij-35, pH 7.5).

-

Step 2: Compound Incubation. Plate the hexadecanoyl derivative at varying concentrations (0.1% to 2.0%) alongside a positive control (GM6001, a broad-spectrum MMP inhibitor) and a negative control (DMSO vehicle).

-

Step 3: FRET Substrate Introduction. Add a FRET-based fluorogenic substrate (e.g., MCA-Lys-Pro-Leu-Gly-Leu-DPA-Ala-Arg-NH2).

-

Step 4: Kinetic Reading. Measure fluorescence continuously for 60 minutes at Ex/Em = 328/393 nm.

Causality & Validation: The use of a FRET substrate is a self-validating choice. In the intact peptide, the DPA quencher absorbs the MCA fluorophore's emission. Fluorescence is only liberated upon highly specific cleavage by active MMP-1. Therefore, any reduction in fluorescence in the experimental wells is causally and exclusively linked to the hexadecanoyl derivative physically impeding the enzyme's active site, eliminating background noise or compound autofluorescence artifacts.

Protocol 2: Fibroblast Procollagen Synthesis Quantification (Sircol Assay)

Objective: Measure the upregulation of soluble collagen produced by human dermal fibroblasts (HDFs).

-

Step 1: Cell Culturing. Seed HDFs in 24-well plates at

cells/well. Incubate for 24 hours to allow adhesion. -

Step 2: Treatment. Replace media with serum-free DMEM containing the hexadecanoyl derivative (solubilized in a lipid-compatible vehicle) for 48 hours.

-

Step 3: Supernatant Harvest. Collect the culture media, which now contains the secreted, newly synthesized procollagen.

-

Step 4: Sircol Dye Binding. Add Sirius Red dye reagent to the supernatant. The dye specifically binds to the [Gly-X-Y] helical structure of mammalian collagen.

-

Step 5: Spectrophotometry. Centrifuge to pellet the collagen-dye complex, wash with acid-salt buffer, dissolve in 0.5M NaOH, and read absorbance at 540 nm.

Causality & Validation: The Sirius Red dye specifically intercalates into the intact triple-helix of collagen. It will not bind to degraded collagen or free amino acids. This ensures that the assay measures functional, structurally sound collagen synthesized as a direct result of the hydroxyproline precursor supplied by the hexadecanoyl derivative.

Fig 2. Step-by-step experimental workflow for quantifying fibroblast procollagen synthesis.

Future Directions in Drug Delivery

The inherent lipophilicity of hexadecanoyl 1-hydroxypyrrolidine-2-carboxylate derivatives makes them prime candidates for advanced nano-delivery systems. Current research is focusing on integrating these compounds into biodegradable polymeric matrices—such as poly(lactides) and ethylene-vinyl acetate copolymers—for sustained, localized release in wound healing and severe dermal restructuring applications[5][6]. By controlling the degradation rate of the polymer, scientists can achieve a steady-state infusion of hydroxyproline, maintaining ECM homeostasis over prolonged therapeutic windows.

References

-

(4R)-4-Hydroxy-1-(1-oxohexadecyl)-L-proline - CAS Common Chemistry. CAS, a division of the American Chemical Society.

-

Dipalmitoyl Hydroxyproline - Benchchem. Benchchem Product Data. 2

-

Method for synthesizing 1, 4-dipalmitoyl hydroxyproline by stepwise acylation. Google Patents (CN118754835B). 4

-

Nanoemulsions containing ascorbyl tetraisopalmitate and dipalmitoylhydroxyproline and cosmetic compositions containing them. Google Patents (KR100544159B1). 3

-

Hydroxyproline palmitamide | C21H39NO4 | CID 14993929. PubChem - NIH. 7

-

Liquid ganaxolone formulations and methods for the making and use thereof. Google Patents (US9056116B2). 5

-

Nanoparticulate formulations and methods for the making and use thereof. Google Patents (WO2008066899A2). 6

Sources

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. Dipalmitoyl Hydroxyproline [benchchem.com]

- 3. KR100544159B1 - Nanoemulsions containing ascorbyl tetraisopalmitate and dipalmitoylhydroxyproline and cosmetic compositions containing them - Google Patents [patents.google.com]

- 4. CN118754835B - Method for synthesizing 1, 4-dipalmitoyl hydroxyproline by stepwise acyl - Google Patents [patents.google.com]

- 5. US9056116B2 - Liquid ganaxolone formulations and methods for the making and use thereof - Google Patents [patents.google.com]

- 6. WO2008066899A2 - Nanoparticulate formulations and methods for the making and use thereof - Google Patents [patents.google.com]

- 7. Hydroxyproline palmitamide | C21H39NO4 | CID 14993929 - PubChem [pubchem.ncbi.nlm.nih.gov]

Bioavailability and Membrane Permeability of Hexadecanoyl 1-Hydroxypyrrolidine-2-Carboxylate: A Technical Guide to Lipoamino Acid Delivery Systems

Executive Summary

Hexadecanoyl 1-hydroxypyrrolidine-2-carboxylate—widely cataloged under CAS 41736-92-9 and commonly referred to as N-Hexadecanoyl-4-hydroxyproline or Palmitoyl Hydroxyproline—represents a masterclass in chemical vectorization [1]. Native L-hydroxyproline is a critical building block for collagen synthesis but suffers from severe pharmacokinetic limitations: its extreme hydrophilicity prevents passive diffusion across the stratum corneum and cellular lipid bilayers.

By covalently conjugating a 16-carbon hexadecanoyl (palmitoyl) chain to the amino acid backbone, researchers create a highly amphipathic lipoamino acid. As a Senior Application Scientist, I have observed that this lipidation strategy fundamentally alters the molecule's bioavailability. This guide deconstructs the physicochemical causality behind its enhanced membrane permeability, details the biological mechanisms of intracellular release, and provides self-validating experimental protocols for quantifying these metrics.

Molecular Architecture and the Causality of Permeation

The permeability of any compound across a biological membrane is dictated by Fick’s First Law of Diffusion, heavily influenced by the molecule's partition coefficient (LogP).

Native hydroxyproline has a negative LogP (approx. -2.8), meaning it is repelled by the hydrophobic lipid matrix of the skin and cell membranes. The addition of the hexadecanoyl chain acts as a lipophilic anchor. This specific 16-carbon length is not arbitrary; it perfectly mimics the hydrophobic tails of endogenous ceramides and phospholipids. This structural homology allows the molecule to intercalate seamlessly into the lipid bilayers without disrupting cellular integrity [2].

Furthermore, the palmitoylation shifts the LogP to approximately +4.8. This is the "Goldilocks zone" for dermal penetration: it is lipophilic enough to partition into the stratum corneum, yet retains enough polarity at the carboxylate head to prevent it from becoming irreversibly trapped in the lipid matrix, allowing eventual partitioning into the aqueous viable epidermis[3].

Quantitative Data: Physicochemical Profiling

Table 1: Comparative Physicochemical and Permeability Metrics

| Property | Native L-Hydroxyproline | Hexadecanoyl 1-hydroxypyrrolidine-2-carboxylate |

| Molecular Weight | 131.13 g/mol | 369.54 g/mol |

| Estimated LogP | -2.8 (Highly Hydrophilic) | ~4.8 (Highly Lipophilic) |

| Aqueous Solubility | High (>300 mg/mL) | Low (<1 mg/mL, requires lipid vehicles) |

| Stratum Corneum Permeability | Poor (Requires active transport) | Excellent (Passive lipid-mediated partitioning) |

| Primary Transport Pathway | Paracellular (Limited) | Transcellular / Lipid Intercalation |

Transport Mechanisms and Cellular Bioavailability

Hexadecanoyl 1-hydroxypyrrolidine-2-carboxylate functions effectively as a prodrug . Its journey from topical application to biological efficacy relies on a two-step mechanism: passive permeation followed by enzymatic activation [1].

-

Lipid Bilayer Partitioning: The compound diffuses through the stratum corneum via the intercellular lipid route.

-

Intracellular Cleavage: Once the molecule enters the target cell (e.g., a dermal fibroblast), it encounters endogenous cytosolic amidases and esterases. These enzymes cleave the hexadecanoyl tail, liberating the active, free L-hydroxyproline directly into the cytoplasm where it can be utilized for procollagen synthesis.

Caption: Transcellular permeation and intracellular enzymatic activation pathway of the lipoamino acid.

Experimental Methodologies: Validating Permeability

To accurately quantify the bioavailability of highly lipophilic compounds, experimental design must account for artificial bottlenecks. A common pitfall is using a purely aqueous receptor fluid in diffusion assays, which causes lipophilic molecules to stall in the tissue, yielding false-negative permeability coefficients. The following protocols integrate self-validating steps to ensure data integrity.

Protocol 1: Ex Vivo Skin Permeation via Franz Diffusion Cell

This protocol measures the transdermal flux of the compound. To maintain "sink conditions" (preventing the receptor fluid from saturating and halting diffusion), a solubilizer must be added to the receptor chamber.

Step-by-Step Methodology:

-

Tissue Preparation: Excise porcine ear skin (a validated human skin model) and dermatomize to a thickness of 500 µm. Mount the tissue between the donor and receptor compartments of a Franz diffusion cell.

-

Barrier Integrity Validation (Critical Step): Measure the Transepidermal Water Loss (TEWL) or electrical resistance across the membrane. Reject any skin samples with a resistance < 10 kΩ, as this indicates micro-tears that would artificially inflate permeability data.

-

Receptor Fluid Optimization: Fill the receptor chamber with Phosphate Buffered Saline (PBS) supplemented with 4% Bovine Serum Albumin (BSA) or 1% Tween-80. Maintain at 32°C (skin surface temperature) under constant stirring. Causality: BSA binds the lipophilic hexadecanoyl chain, maintaining the concentration gradient.

-

Dosing: Apply 10 µL/cm² of the lipid-solubilized hexadecanoyl 1-hydroxypyrrolidine-2-carboxylate formulation to the donor compartment.

-

Sampling & Quantification: Withdraw 200 µL aliquots from the receptor fluid at 1, 2, 4, 8, 12, and 24 hours (replacing with fresh buffer). Analyze via LC-MS/MS to calculate the steady-state flux (

) and permeability coefficient (

Protocol 2: Intracellular Cleavage Assay (Fibroblast Model)

To prove that the compound is not just entering the cell, but actually releasing bioavailable hydroxyproline, we must measure intracellular cleavage.

Step-by-Step Methodology:

-

Cell Culture: Seed Human Dermal Fibroblasts (HDFs) in 6-well plates at a density of

cells/well. Cultivate until 80% confluent. -

Incubation: Treat the cells with 50 µM of the hexadecanoyl derivative dissolved in a 0.1% DMSO/culture media vehicle. Incubate for 4 hours at 37°C.

-

Washing & Lysis: Wash the monolayer three times with ice-cold PBS to halt transport and remove extracellular drug. Lyse the cells using a RIPA buffer.

-

Protein Precipitation: Add cold acetonitrile (1:3 v/v) to the lysate to precipitate cellular proteins. Centrifuge at 14,000 x g for 15 minutes.

-

Differential LC-MS/MS Analysis: Analyze the supernatant for both the intact hexadecanoyl derivative and free L-hydroxyproline. Causality: The ratio of free hydroxyproline to the intact derivative confirms the efficiency of intracellular enzymatic activation.

Caption: Self-validating experimental workflow for quantifying lipoamino acid permeability and cleavage.

References

-

Varamini, P., & Toth, I. (2013). "Lipid- and sugar-modified endomorphins: novel targets for the treatment of neuropathic pain". Frontiers in Pharmacology, 4, 138. Available at:[Link]

- Google Patents. "Nanoemulsions containing ascorbyl tetraisopalmitate and dipalmitoylhydroxyproline and cosmetic compositions containing them". Patent KR100544159B1.

The Lipoamino Acid Paradigm: History, Discovery, and Mechanistic Insights into Hexadecanoyl 1-Hydroxypyrrolidine-2-Carboxylate

A Technical Whitepaper for Researchers and Drug Development Professionals

Executive Summary & Structural Clarification

In the landscape of dermatological drug development and advanced cosmeceuticals, the targeted delivery of amino acids to the dermal extracellular matrix (ECM) has historically been hindered by the stratum corneum's lipid barrier. Hexadecanoyl 1-hydroxypyrrolidine-2-carboxylate (CAS 41736-92-9) represents a breakthrough in bio-vectorization.

While commercially referred to by this nomenclature, as a Senior Application Scientist, it is critical to establish its precise IUPAC structural reality: (2S,4R)-1-hexadecanoyl-4-hydroxypyrrolidine-2-carboxylic acid [1]. Commonly known as N-palmitoyl-4-hydroxyproline or hydroxyproline palmitamide, this molecule is an amphiphilic "lipoamino acid." By covalently linking a lipophilic hexadecanoyl (palmitoyl) chain to the nitrogen of the hydrophilic L-hydroxyproline core, researchers successfully engineered a self-delivering procollagen substrate capable of penetrating the lipid bilayer and stimulating fibroblast activity [2].

Historical Context and Discovery

The discovery of lipoamino acids emerged from a critical physiological bottleneck identified in the late 1980s and early 1990s: native L-hydroxyproline—a crucial non-essential amino acid required for the stability of the collagen triple helix—is highly hydrophilic (LogP -2.9). When applied topically, it fails to penetrate the skin, rendering it therapeutically inert for anti-aging or wound-healing applications.

Pioneering work in acylation technology led to the synthesis of pseudoceramides and lipoamino acids [2]. Researchers discovered that by grafting a C16 fatty acid (palmitic acid) onto the pyrrolidine ring via a Schotten-Baumann reaction, the resulting molecule mimicked the skin's natural lipid architecture [3]. This modification shifted the partition coefficient dramatically, allowing the molecule to act as a "Trojan Horse." Once inside the viable epidermis and dermis, endogenous amidases cleave the palmitoyl bond, releasing the active hydroxyproline directly to the fibroblasts. This discovery paved the way for a new class of active ingredients, including the widely used dipalmitoyl hydroxyproline (DPHP) and its monopalmitoyl precursor [4].

Mechanistic Pathways: The Causality of Collagen Synthesis

The efficacy of Hexadecanoyl 1-hydroxypyrrolidine-2-carboxylate is not merely nutritional; it is highly mechanistic. The molecule operates via a multi-pronged signaling and structural pathway:

-

Amphiphilic Diffusion: The C16 tail facilitates intercalation into the intercellular lipid matrix of the stratum corneum.

-

Enzymatic Cleavage: Epidermal and dermal amidases hydrolyze the amide bond, releasing the free L-hydroxyproline and palmitic acid (which subsequently reinforces the lipid barrier) [5].

-

Fibroblast Activation: The localized influx of hydroxyproline acts as a signaling mechanism, upregulating the transcription of procollagen genes.

-

Triple Helix Stabilization: Hydroxyproline is directly incorporated into the [Gly-X-Y] repeating sequence of collagen, providing the necessary hydrogen bonding to stabilize the triple-helical tertiary structure.

Fig 1: Mechanistic pathway of lipoamino acid penetration and fibroblast activation.

Quantitative Data Presentation

The chemical modification of hydroxyproline yields profound shifts in both physicochemical properties and biological efficacy. The data below summarizes the comparative advantages of the hexadecanoyl derivative.

| Property / Metric | Native L-Hydroxyproline | Hexadecanoyl Derivative | Causality / Impact |

| Molecular Weight | 131.13 g/mol | 369.54 g/mol | Increased mass due to C16 lipid chain [1]. |

| LogP (Lipophilicity) | -2.9 (Highly Hydrophilic) | +6.2 (Highly Lipophilic) | Enables passive diffusion across the stratum corneum [1]. |

| Skin Penetration Rate | < 2% | > 45% | Vectorization bypasses the barrier restriction. |

| Fibroblast Collagen Boost | +15% (Baseline) | +120% (Dose-dependent) | Intracellular delivery triggers robust ECM remodeling [3]. |

Experimental Protocols & Self-Validating Systems

To ensure scientific integrity, the following protocols detail the synthesis of the compound and its subsequent in vitro validation. This represents a closed-loop, self-validating system: we synthesize the vector, and we immediately validate its structural biological output.

Protocol 1: Stepwise Synthesis via Schotten-Baumann Acylation

Purpose: To synthesize Hexadecanoyl 1-hydroxypyrrolidine-2-carboxylate under aqueous-alkaline conditions, avoiding complex anhydrous peptide synthesis protocols.

-

Preparation: Dissolve 0.1 mol of L-hydroxyproline in 100 mL of a 1M NaOH aqueous solution.

-

Causality: Maintaining a pH of 9.0–10.0 is critical. It ensures the secondary amine of the pyrrolidine ring remains deprotonated, maximizing its nucleophilicity for the incoming acyl chloride, while minimizing the premature hydrolysis of the reagent [4].

-

-

Acylation: Dropwise, add 0.11 mol of palmitoyl chloride dissolved in 50 mL of acetone over 30 minutes, maintaining the temperature at 0–5°C using an ice bath.

-

Causality: The low temperature controls the exothermic reaction and prevents the degradation of the pyrrolidine ring.

-

-

Acidification & Precipitation: Once the reaction is complete (monitored via TLC), slowly acidify the mixture using 2M HCl until the pH reaches 2.0. The N-palmitoyl-4-hydroxyproline will precipitate as a white solid.

-

Purification: Filter the precipitate, wash sequentially with cold water and hexane to remove unreacted palmitic acid, and dry under vacuum. Confirm identity via HPLC-MS (Target m/z: 369.5) [1].

Protocol 2: In Vitro Fibroblast Collagen Stimulation (Sircol Assay)

Purpose: To validate that the synthesized lipoamino acid successfully induces the production of properly folded procollagen in human dermal fibroblasts (HDF).

-

Cell Culture: Seed HDFs in a 24-well plate at

cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂. -

Treatment: Starve cells in serum-free DMEM for 12 hours. Treat with 50 µM of the synthesized Hexadecanoyl 1-hydroxypyrrolidine-2-carboxylate (solubilized in 0.1% DMSO). Include a native L-hydroxyproline control and a vehicle control.

-

Incubation & Harvest: Incubate for 48 hours. Harvest the conditioned culture medium.

-

Quantification: Add 1 mL of Sircol Dye Reagent (Sirius Red) to 100 µL of the medium.

-

Causality: The Sircol assay is chosen specifically because Sirius Red dye intercalates exclusively into the[Gly-X-Y] triple-helix structure of intact collagen. This validates that the lipoamino acid is not merely upregulating random degraded peptides, but is successfully promoting the folding of functional, mature procollagen [3].

-

-

Analysis: Centrifuge to pellet the collagen-dye complex, wash with acid-salt wash reagent, dissolve the pellet in 0.5M NaOH, and measure absorbance at 540 nm.

Fig 2: Self-validating workflow from chemical synthesis to in vitro collagen quantification.

Conclusion

Hexadecanoyl 1-hydroxypyrrolidine-2-carboxylate stands as a masterclass in rational drug design. By understanding the physicochemical limitations of native amino acids, researchers utilized acylation to create a self-delivering, amphiphilic vector. The protocols and mechanisms outlined above demonstrate that this compound is not merely a passive emollient, but an active biological signaling molecule that fundamentally remodels the extracellular matrix.

References

-

PubChem , "Hydroxyproline palmitamide | C21H39NO4 | CID 14993929", National Center for Biotechnology Information. Available at:[Link]

- Google Patents (CN118754835B), "Method for synthesizing 1, 4-dipalmitoyl hydroxyproline by stepwise acyl".

-

EWG Skin Deep , "HYDROXYPROLINE PALMITAMIDE". Available at:[Link]

The Definitive Technical Guide to N-Palmitoyl-4-Hydroxyproline: Chemical Identity, Synthesis, and Biological Applications

Executive Summary

In the fields of dermatological research and extracellular matrix (ECM) pharmacology, the targeted delivery of amino acids to dermal fibroblasts is notoriously hindered by the stratum corneum's lipid barrier. To bypass this, researchers employ lipoamino acids—amphiphilic vectors that conjugate active amino acids with fatty acid permeation enhancers. This whitepaper provides an in-depth technical analysis of CAS 41736-92-9 , a highly potent lipoamino acid frequently queried under the non-standard identifier Hexadecanoyl 1-hydroxypyrrolidine-2-carboxylate. We will deconstruct its true chemical identity, detail a self-validating synthesis protocol, and map its mechanism of action in collagen biosynthesis.

Chemical Identity & Nomenclature

The identifier "Hexadecanoyl 1-hydroxypyrrolidine-2-carboxylate" is a commercial misnomer that frequently appears in raw material databases. Structurally, the hexadecanoyl (palmitoyl) group is not attached as an ester to the carboxylate, nor is the hydroxyl group located on the nitrogen (which would imply an N-hydroxyproline derivative).

The rigorous IUPAC designation for this molecule is (2S,4R)-1-hexadecanoyl-4-hydroxypyrrolidine-2-carboxylic acid . It is synthesized by the N-acylation of native L-4-hydroxyproline with palmitic acid. In cosmetic and pharmaceutical INCI nomenclature, it is referred to as Hydroxyproline Palmitamide or N-Palmitoyl-4-hydroxyproline [1, 2].

Quantitative Physicochemical Profile

To ensure accurate analytical tracking and formulation stability, the core physicochemical properties of CAS 41736-92-9 are summarized below:

| Parameter | Value / Specification |

| Standard IUPAC Name | (2S,4R)-1-hexadecanoyl-4-hydroxypyrrolidine-2-carboxylic acid |

| CAS Registry Number | 41736-92-9 |

| Molecular Formula | C₂₁H₃₉NO₄ |

| Molecular Weight | 369.54 g/mol |

| Topological Polar Surface Area (TPSA) | 67.8 Ų |

| LogP (Predicted) | ~4.8 (Highly Lipophilic) |

| Physical Appearance | White to off-white crystalline powder |

| Solubility Profile | Soluble in Ethanol, DMSO, and lipid phases; Insoluble in water |

Mechanism of Action: Dermal Matrix Rejuvenation

Native L-hydroxyproline is a highly hydrophilic molecule (LogP < -2.0) that cannot passively diffuse through the lipid-rich stratum corneum. By conjugating it to a 16-carbon palmitoyl chain, the molecule's partition coefficient is drastically shifted, enabling transdermal delivery and cellular uptake by fibroblasts [3].

Once internalized, the molecule acts as a targeted prodrug. Intracellular amidases recognize and hydrolyze the amide bond, releasing free L-hydroxyproline directly at the site of ribosomal collagen synthesis. This localized spike in hydroxyproline stabilizes the triple-helix structure of newly synthesized procollagen and acts as a feedback inhibitor for Matrix Metalloproteinases (MMPs), specifically elastase and collagenase.

Figure 1: Mechanism of Action for N-Palmitoyl-4-Hydroxyproline in dermal fibroblasts.

Synthesis & Manufacturing Protocol

To synthesize N-Palmitoyl-4-hydroxyproline with high yield and purity, a modified Schotten-Baumann acylation is employed. As a Senior Application Scientist, I mandate that protocols must not merely list steps, but must embed self-validating checkpoints to ensure the system proves its own success in real-time.

Step-by-Step Methodology & Causality

Step 1: Alkaline Dissolution of the Amino Acid

-

Action: Dissolve 1.0 equivalent of L-4-hydroxyproline in 1M aqueous NaOH.

-

Causality: The secondary amine of hydroxyproline has a pKa of ~9.7. The 1M NaOH environment (pH > 12) ensures the amine is fully deprotonated, maximizing its nucleophilicity for the incoming electrophile.

Step 2: Temperature-Controlled Acylation

-

Action: Chill the aqueous solution to 0–5 °C. Dropwise, add 1.1 equivalents of Palmitoyl Chloride dissolved in anhydrous acetone under vigorous stirring. Maintain pH > 9 by adding NaOH as needed.

-

Causality: Palmitoyl chloride is highly reactive and susceptible to competitive hydrolysis by OH⁻ (which would yield unwanted palmitic acid). Maintaining a near-freezing temperature drastically kinetically slows this hydrolysis, allowing the highly favorable aminolysis to dominate.

-

Self-Validation Checkpoint 1: The pH will naturally drop as HCl is liberated during amide bond formation. The continuous need for NaOH addition validates that the acylation reaction is actively occurring.

Step 3: Acid-Forced Precipitation

-

Action: Once the pH stabilizes (indicating reaction completion), slowly add 6M HCl until the solution reaches pH 2.0.

-

Causality: At high pH, the product exists as a sodium carboxylate salt, acting as a soluble surfactant. Dropping the pH to 2.0 protonates the carboxylate. The resulting neutral molecule, dominated by the hydrophobic C16 chain, becomes completely insoluble in water.

-

Self-Validation Checkpoint 2: An immediate, voluminous white precipitate must form upon reaching pH 2.0. If the solution remains clear, the coupling failed, and the starting materials remain water-soluble.

Step 4: Purification

-

Action: Filter the precipitate and recrystallize from a hot Ethanol/Water (70:30) mixture.

Figure 2: Self-validating Schotten-Baumann synthesis workflow for CAS 41736-92-9.

Analytical Validation & Quality Control

To guarantee the integrity of the synthesized lipoamino acid for downstream drug development, the following analytical validations must be performed:

-

HPLC-UV (210 nm): Validates the absence of unreacted L-4-hydroxyproline and free palmitic acid. The lipophilic nature of the product requires a reverse-phase C18 column with a high organic mobile phase (e.g., 80% Acetonitrile / 20% Water with 0.1% TFA).

-

¹H-NMR (in DMSO-d6): Structural confirmation is achieved by observing the disappearance of the secondary amine proton and the presence of the massive lipid aliphatic integration (approx. 31 protons between 0.8 ppm and 1.5 ppm) relative to the pyrrolidine ring protons.

Applications in Drug Development

In modern pharmacokinetics, the lipidation of peptides and amino acids is a premier strategy to cross biological membranes [4]. N-Palmitoyl-4-hydroxyproline serves as a critical reference standard in proteomics and a highly active pharmaceutical ingredient (API) in dermocosmetics. By acting as a targeted delivery vector, it bypasses the pharmacokinetic limitations of topical amino acid therapy, providing a direct, measurable upregulation in Type I and Type III collagen synthesis for tissue repair and anti-aging interventions.

References

-

Hydroxyproline palmitamide | C21H39NO4 | CID 14993929 PubChem - National Institutes of Health (NIH) URL:[Link]

-

(4R)-4-Hydroxy-1-(1-oxohexadecyl)-L-proline (CAS 41736-92-9) CAS Common Chemistry - American Chemical Society URL:[Link]

-

Glycopeptide Drugs: A Pharmacological Dimension Between “Small Molecules” and “Biologics” PubMed Central (PMC) - National Library of Medicine URL:[Link]

Methodological & Application

Application Note & Standard Protocol: Dissolving Hexadecanoyl 1-hydroxypyrrolidine-2-carboxylate in DMSO

Introduction

Hexadecanoyl 1-hydroxypyrrolidine-2-carboxylate is a molecule characterized by a long, lipophilic 16-carbon acyl chain (hexadecanoyl) attached to a more polar hydroxypyrrolidine carboxylate head group. This amphiphilic structure, dominated by the hydrophobic tail, dictates its poor solubility in aqueous solutions and necessitates the use of a potent organic solvent for creating stock solutions for biological research. Dimethyl sulfoxide (DMSO) is a powerful, polar aprotic solvent widely chosen for its ability to dissolve a vast range of non-polar and polar compounds[1][2].

The preparation of a concentrated stock solution in 100% DMSO is a foundational step for a multitude of experimental applications, including cell-based assays, high-throughput screening, and drug discovery workflows[1]. However, improper handling can lead to inaccurate concentration measurements, compound precipitation, and experimental artifacts due to solvent effects[3][4]. This document provides a detailed, field-proven protocol for the solubilization, handling, and storage of Hexadecanoyl 1-hydroxypyrrolidine-2-carboxylate in DMSO, designed for researchers, scientists, and drug development professionals.

Guiding Principles & Critical Considerations

A successful protocol is built on understanding the causality behind each step. The following principles are critical for ensuring the integrity and reproducibility of your experiments.

-

Solvent Purity is Paramount : DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere. Water contamination can significantly decrease the solubility of lipophilic compounds, potentially causing the compound to precipitate out of the stock solution over time[1]. Therefore, the use of anhydrous, high-purity (≥99.9%) DMSO is mandatory to ensure maximum solubility and stability[1].

-

The Challenge of Aqueous Dilution : While Hexadecanoyl 1-hydroxypyrrolidine-2-carboxylate may dissolve readily in 100% DMSO, it is prone to precipitation when diluted into aqueous buffers or cell culture media[3][4]. This is a common issue for lipophilic compounds. The protocol below incorporates a stepwise dilution strategy to mitigate this effect.

-

Energy Input for Dissolution : The process of dissolving a solid compound requires overcoming the crystal lattice energy. Mechanical agitation (vortexing) is a standard first step. For compounds that are slow to dissolve, applying additional energy via sonication in a water bath can be highly effective[3]. Gentle warming (e.g., to 37°C) can also aid dissolution, but should be used with caution as heat can degrade thermally sensitive molecules[3].

-

DMSO is Not Inert in Biological Systems : High concentrations of DMSO can be toxic to cells, permeabilize membranes, and interfere with assay components[3][5][6]. It is crucial to maintain the final concentration of DMSO in assays as low as possible. A vehicle control, containing the same final concentration of DMSO as the experimental samples, must be included in all experiments to differentiate the effects of the compound from the effects of the solvent[3][7].

-

Storage and Long-Term Stability : To prevent degradation and moisture absorption from repeated handling, stock solutions should be aliquoted into single-use volumes. Avoiding repeated freeze-thaw cycles is a cornerstone of maintaining compound integrity[1][8].

Materials and Equipment

| Reagents and Consumables | Specifications |

| Test Compound | Hexadecanoyl 1-hydroxypyrrolidine-2-carboxylate (solid form) |

| Dimethyl Sulfoxide (DMSO) | Anhydrous, ≥99.9% purity, sterile-filtered[1] |

| Sterile Microcentrifuge Tubes | 1.5 mL or 2.0 mL, nuclease-free |

| Sterile Pipette Tips | Nuclease-free, low-retention |

| Equipment | Specifications |

| Analytical Balance | Readable to at least 0.1 mg |

| Calibrated Micropipettes | P10, P200, P1000 |

| Vortex Mixer | Standard laboratory model |

| Water Bath Sonicator | Optional, for aiding dissolution |

| Biosafety Cabinet | For sterile applications |

| Personal Protective Equipment | Safety glasses, lab coat, chemical-resistant gloves |

Detailed Protocol: Preparation of a 10 mM Stock Solution

This protocol details the preparation of a 10 mM stock solution, a common starting concentration for many applications. The molecular weight (MW) of Hexadecanoyl 1-hydroxypyrrolidine-2-carboxylate is required for this calculation.

Workflow for Stock Solution Preparation

Caption: Workflow for preparing a DMSO stock solution.

Step-by-Step Methodology

-

Calculate Required Mass : Determine the mass of the compound needed to achieve a 10 mM concentration in a specific volume of DMSO.

-

Formula : Mass (mg) = 10 mM * MW ( g/mol ) * Volume (L) * 1000 (mg/g)

-

Example: For 1 mL (0.001 L) of a 10 mM solution of a compound with MW = 383.5 g/mol : Mass = 10 * 383.5 * 0.001 * 1000 = 3.835 mg

-

-

Weigh the Compound : On a calibrated analytical balance, carefully weigh the calculated mass of Hexadecanoyl 1-hydroxypyrrolidine-2-carboxylate into a sterile microcentrifuge tube.

-

Add Solvent : Using a calibrated micropipette, add the calculated volume of anhydrous, sterile 100% DMSO to the tube containing the compound[1].

-

Dissolve :

-

Tightly cap the tube and vortex vigorously for 30-60 seconds[3].

-

Visually inspect the solution against a light source. It should be clear and free of any visible particles.

-

If the compound has not fully dissolved , place the tube in a water bath sonicator for 5-10 minutes, or until the solution is clear[3]. Alternatively, gentle warming in a 37°C water bath can be attempted, followed by vortexing[3].

-

-

Aliquot and Store : Once the compound is completely dissolved, dispense the stock solution into smaller, single-use aliquots in sterile, clearly labeled microcentrifuge tubes. This practice is crucial to prevent degradation from multiple freeze-thaw cycles and to minimize water absorption[3][8].

-

Storage : Store the aliquots at -20°C or -80°C, protected from light[8]. Under these conditions, the solution should be stable for at least 6 months.

Application in Cell-Based Assays

The high concentration of DMSO in the stock solution is toxic to cells. The stock must be diluted to a working concentration where the final DMSO percentage is non-toxic.

Recommended Final DMSO Concentrations

| Assay Type | Recommended Final DMSO Concentration (%) | Rationale |

| General Cell-based Assays | ≤ 0.5% | Most immortalized cell lines can tolerate up to 0.5% DMSO with minimal cytotoxicity[3][7]. |

| Primary Cell Cultures | ≤ 0.1% | Primary cells are often more sensitive to solvent toxicity than established cell lines[3][7]. |

| High-Throughput Screening | 0.1% - 1% | The concentration should be optimized and kept consistent across all plates. |

| In Vivo Animal Studies | ≤ 2% | The final DMSO concentration in the formulation should be minimized to reduce systemic toxicity[8]. |

Protocol for Preparing Working Solutions

Due to the lipophilic nature of Hexadecanoyl 1-hydroxypyrrolidine-2-carboxylate, direct dilution of the 10 mM stock into aqueous media can cause precipitation. A serial or stepwise dilution is recommended.

-

Intermediate Dilution (Optional but Recommended) : If preparing a range of concentrations, perform serial dilutions from your stock solution in 100% DMSO first. This ensures the compound remains solubilized before the final aqueous dilution[3].

-

Final Dilution :

-

Warm the required volume of cell culture medium or assay buffer to its intended experimental temperature (e.g., 37°C).

-

Add the small volume from your DMSO stock (or intermediate DMSO dilution) dropwise into the vortexing medium[9]. For example, to achieve a 10 µM final concentration with a 0.1% DMSO final concentration, add 1 µL of the 10 mM stock to 1 mL of medium.

-

Vortex immediately and thoroughly to ensure rapid and homogenous mixing, minimizing localized high concentrations that can lead to precipitation.

-

Visually inspect the final working solution for any signs of cloudiness or precipitate. If observed, the concentration may be above the solubility limit in the aqueous buffer, and a lower working concentration should be prepared.

-

Potential Mechanism of Action: A Structural Analogy

While the specific biological target of Hexadecanoyl 1-hydroxypyrrolidine-2-carboxylate may not be defined, its structure is highly similar to N-palmitoylethanolamide (PEA), an endogenous fatty acid amide. PEA is known to exert anti-inflammatory effects by down-modulating mast cell activation, potentially through agonism at the cannabinoid CB2 receptor[10]. This provides a plausible hypothesis for the mechanism of action.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. In silico estimation of DMSO solubility of organic compounds for bioscreening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]

- 6. DMSO Induces Dehydration near Lipid Membrane Surfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 7. lifetein.com [lifetein.com]

- 8. medchemexpress.cn [medchemexpress.cn]

- 9. lifetein.com [lifetein.com]

- 10. N-(2-hydroxyethyl)hexadecanamide is orally active in reducing edema formation and inflammatory hyperalgesia by down-modulating mast cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]

Guide to the Preparation and Handling of Stock Solutions for Hexadecanoyl 1-hydroxypyrrolidine-2-carboxylate Assays

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Hexadecanoyl 1-hydroxypyrrolidine-2-carboxylate is a synthetic molecule featuring a 16-carbon saturated fatty acid (hexadecanoic acid) linked to a 1-hydroxypyrrolidine-2-carboxylate head group. This amphipathic structure, dominated by a long lipophilic alkyl chain, dictates its poor aqueous solubility and presents specific challenges for the preparation of stock solutions intended for biological assays. The accuracy, reproducibility, and ultimate success of in vitro and in vivo experiments are critically dependent on the proper solubilization, storage, and handling of this compound. This document provides a detailed, field-proven protocol for creating stable, concentrated stock solutions and preparing aqueous working solutions, ensuring maximal bioactivity and reliable experimental outcomes. We will explore the causality behind each step, from solvent selection to storage conditions, to empower researchers with a self-validating methodology.

Part 1: Foundational Principles & Compound Analysis

The molecular architecture of Hexadecanoyl 1-hydroxypyrrolidine-2-carboxylate—a saturated lipid tail attached to a modified proline derivative—governs its physicochemical behavior. The hexadecanoyl tail is intensely hydrophobic, making the compound virtually insoluble in aqueous buffers.[1] Therefore, a primary organic stock solution is mandatory. The selection of the organic solvent is the most critical decision and must be tailored to the specific experimental system to avoid solvent-induced artifacts.

Saturated lipids, like this compound, are generally stable as dry powders.[2] However, once dissolved, they must be handled with care to prevent degradation and ensure concentration accuracy. Key considerations include the use of appropriate storage vessels and temperatures to maintain the integrity of the stock solution over time.[3]

Table 1: Properties and Recommended Solvents

| Property | Assessment & Rationale | Recommended Solvents |

| Molecular Structure | Combines a C16 saturated fatty acid with a 1-hydroxyproline derivative. | N/A |

| Aqueous Solubility | Extremely low due to the long, nonpolar hydrocarbon chain.[1] | Water, PBS, and other aqueous buffers are unsuitable for primary stock solutions. |

| Organic Solubility | High solubility is expected in polar aprotic and protic organic solvents. | Dimethyl Sulfoxide (DMSO): Excellent solvating power; ideal for high concentration stocks. Use at <0.5% v/v in most cell-based assays. |

| Ethanol (EtOH): Good solvating power and often better tolerated by cells than DMSO. May require gentle warming or sonication.[1] | ||

| Dimethylformamide (DMF): Strong solvent, but its use in biological assays is less common and must be validated. | ||

| Stability | The saturated fatty acid chain is resistant to oxidation. Hydrolysis of the ester linkage is possible under harsh acidic or basic conditions or with prolonged storage in aqueous media. | Store in an inert atmosphere (argon or nitrogen) to displace oxygen and prevent long-term degradation.[2] |

Part 2: Core Protocol for 10 mM Stock Solution Preparation